![molecular formula C20H20ClN5O2 B2925686 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396856-26-0](/img/structure/B2925686.png)
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
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Description
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Scientific Research Applications
Electronic and Optical Properties
Research has indicated that certain derivatives similar to the target compound exhibit significant electronic and optical properties that could be harnessed for optoelectronic device fabrications. For instance, a study assessed the electro-optic properties of a novel chalcone derivative, showing its potential applications in nonlinear optics due to superior second and third harmonic generation values compared to standard urea molecules (Shkir et al., 2018). These materials are particularly attractive for applications requiring high second harmonic generation efficiency, as demonstrated by synthesized organic nonlinear optical materials (Menezes et al., 2014).
Synthesis and Characterization of Organic Materials
Another aspect of research focuses on the synthesis and characterization of novel organic materials involving similar heterocyclic structures. Studies have reported on the synthesis, crystal growth, and characterization of materials that crystallize in noncentrosymmetric space groups, making them suitable for nonlinear optical (NLO) device applications due to large second harmonic generation conversion efficiency (Menezes et al., 2014).
Potential in Anticancer Research
Furthermore, compounds with similar structures have been evaluated for their anticancer properties, indicating the potential use of heterocyclic ureas as anticancer agents. Research in this area involves the design, synthesis, and evaluation of derivatives for their antiproliferative activity against various cancer cell lines, suggesting their viability as therapeutic agents (Feng et al., 2020).
Interaction Studies
Studies also explore the π–π noncovalent interactions involving oxadiazole systems, providing insights into the molecular interactions that could influence the development of pharmaceuticals and materials science applications. These interactions have been analyzed through experimental and theoretical methods, highlighting the significance of oxadiazole moieties in developing new compounds with potential utility in various domains (Baykov et al., 2021).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-5-4-6-16(13-15)23-19(27)25-20(9-2-1-3-10-20)18-24-17(26-28-18)14-7-11-22-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWABODHOAKFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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